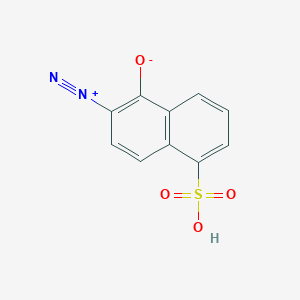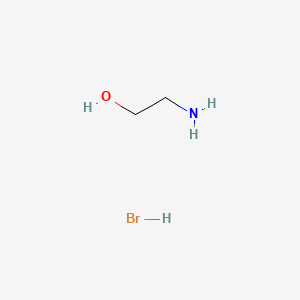
Dodec-3-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-3-en-1-al is an organic compound with the molecular formula C12H22O. It is an unsaturated aldehyde characterized by a double bond at the third carbon atom and an aldehyde group at the first carbon atom. This compound is known for its role in chemical communication among termites, where it functions as a trail-following pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-3-en-1-al can be synthesized through various organic reactions. One common method involves the oxidation of dodec-3-en-1-ol. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dodecanoic acid. This reaction typically involves strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to dodec-3-en-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions. For instance, hydrogenation in the presence of a palladium catalyst can convert it to dodecanal.
Condensation Reactions: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Hydrogenation: Palladium catalyst
Condensation: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products Formed:
Dodecanoic acid: from oxidation
Dodec-3-en-1-ol: from reduction
Dodecanal: from hydrogenation
β-hydroxy aldehydes or ketones: from aldol condensation
Scientific Research Applications
Dodec-3-en-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound plays a crucial role in studying chemical communication among termites and other insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel insect repellents and attractants.
Industry: this compound is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of dodec-3-en-1-al primarily involves its interaction with olfactory receptors in insects. When secreted by termites, the compound binds to specific receptors in the antennae of other termites, triggering a trail-following behavior. This chemical communication is essential for foraging and colony organization .
Comparison with Similar Compounds
Dodec-3-en-1-ol: An alcohol with a similar structure but with a hydroxyl group instead of an aldehyde group.
Dodecanal: A saturated aldehyde that lacks the double bond present in dodec-3-en-1-al. It is used in the fragrance industry.
Dodecanoic acid: A carboxylic acid derived from the oxidation of this compound.
Uniqueness: this compound is unique due to its unsaturated aldehyde structure, which imparts distinct chemical reactivity and biological activity. Its role as a trail-following pheromone in termites sets it apart from other similar compounds, highlighting its significance in chemical ecology .
Properties
CAS No. |
68083-57-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
InChI Key |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCC=O |
Isomeric SMILES |
CCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCC=CCC=O |
| 68083-57-8 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B1617485.png)
![2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1617486.png)
![4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B1617487.png)










